![molecular formula C20H17BrN2O2 B14225670 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 569686-05-1](/img/structure/B14225670.png)
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a derivative of the benzo[a]phenoxazine family, known for its vibrant fluorescent properties. This compound is structurally related to Nile Red, a well-known dye used in various biological and chemical applications due to its ability to stain lipophilic substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one. The process begins with the preparation of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one from 1-naphthols or 1,3-naphthalenediols. The bromination is then carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Photochemical Reactions: Due to its fluorescent nature, the compound can undergo photochemical transformations when exposed to light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions.
Photochemical Reactions: These reactions often require specific wavelengths of light and may be conducted in the presence of photosensitizers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Fluorescent Probes: Used in microscopy and imaging techniques to stain and visualize lipophilic substances in biological samples.
Chemical Sensors: Employed in the development of sensors for detecting specific analytes based on its fluorescent properties.
Photodynamic Therapy: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
作用机制
The mechanism of action of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one involves its interaction with lipophilic environments, leading to changes in its fluorescence properties. The compound can intercalate into lipid membranes, altering its electronic structure and fluorescence emission. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing damage to target cells .
相似化合物的比较
Similar Compounds
Nile Red: A closely related compound with similar fluorescent properties, commonly used as a lipid stain.
9-Diethylaminobenzo[a]phenoxazin-5-one: The parent compound without the bromine substitution, used in various imaging applications.
Uniqueness
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its bromine substitution, which can enhance its photophysical properties and reactivity. This modification allows for more specialized applications in imaging and sensing compared to its unsubstituted counterparts .
属性
CAS 编号 |
569686-05-1 |
|---|---|
分子式 |
C20H17BrN2O2 |
分子量 |
397.3 g/mol |
IUPAC 名称 |
6-bromo-9-(diethylamino)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17BrN2O2/c1-3-23(4-2)12-9-10-15-16(11-12)25-20-17(21)19(24)14-8-6-5-7-13(14)18(20)22-15/h5-11H,3-4H2,1-2H3 |
InChI 键 |
NZYXIFWQOYQTHB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


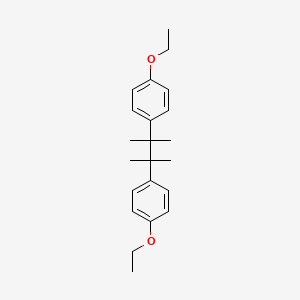
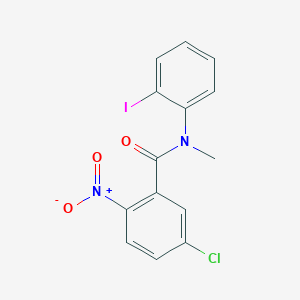
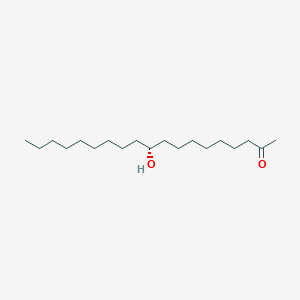
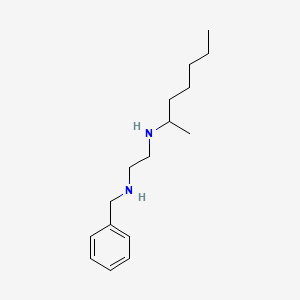
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
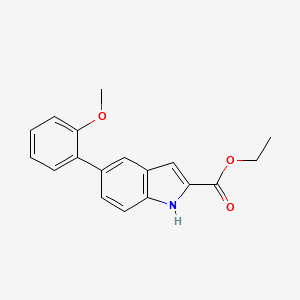

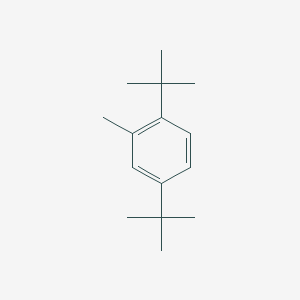
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
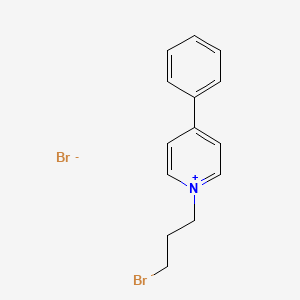
![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
